molecular formula C24H26N2O2 B1209514 Carmoxirole CAS No. 98323-83-2

Carmoxirole

Cat. No. B1209514
M. Wt: 374.5 g/mol
InChI Key: AFSOIHMEOKEZJF-UHFFFAOYSA-N
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Patent
US05256673

Procedure details

A mixture of 37.3 g of 3-[4-(4-phenyl-1,2,3,6tetrahydropyridyl)-butyl]-5-carbamoylindole, 27.1 g of NaOH, 525 ml of water and 450 ml of diethylene glycol monoethyl ether is boiled with stirring for 16 hours. The mixture is cooled, worked up in the customary manner and acidified to give 3-[4-(4-phenyl-1,2,3,6-tetrahydropyridyl)-butyl]-indole-5-carboxylic acid, m.p. 284°-285°.
Name
3-[4-(4-phenyl-1,2,3,6tetrahydropyridyl)-butyl]-5-carbamoylindole
Quantity
37.3 g
Type
reactant
Reaction Step One
Name
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH2:8][CH2:9][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][C:17]3[C:25]4[C:20](=[CH:21][CH:22]=[C:23]([C:26](=[O:28])N)[CH:24]=4)[NH:19][CH:18]=3)[CH2:11][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:29].[Na+].C(OCCOCCO)C>O>[C:1]1([C:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][CH2:15][CH2:16][C:17]3[C:25]4[C:20](=[CH:21][CH:22]=[C:23]([C:26]([OH:28])=[O:29])[CH:24]=4)[NH:19][CH:18]=3)[CH2:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
3-[4-(4-phenyl-1,2,3,6tetrahydropyridyl)-butyl]-5-carbamoylindole
Quantity
37.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1CCN(CC1)CCCCC1=CNC2=CC=C(C=C12)C(N)=O
Name
Quantity
27.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
450 mL
Type
reactant
Smiles
C(C)OCCOCCO
Name
Quantity
525 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1CCN(CC1)CCCCC1=CNC2=CC=C(C=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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